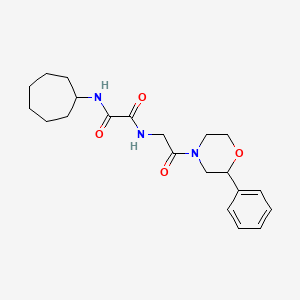

N1-cycloheptyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Description

N1-Cycloheptyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a cycloheptyl group at the N1 position and a 2-phenylmorpholino-substituted ethyl ketone moiety at the N2 position. The 2-phenylmorpholino group introduces a heterocyclic pharmacophore, which may enhance interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N'-cycloheptyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c25-19(24-12-13-28-18(15-24)16-8-4-3-5-9-16)14-22-20(26)21(27)23-17-10-6-1-2-7-11-17/h3-5,8-9,17-18H,1-2,6-7,10-15H2,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQLTTMGERYVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cycloheptyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound has the molecular formula C20H29N3O3 and a molecular weight of 359.47 g/mol. Its structure features a cycloheptyl group, an oxalamide moiety, and a phenylmorpholino group, contributing to its unique chemical behavior and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and cell signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

-

Anticancer Activity in Breast Cancer Cells :

- Study Design : A study evaluated the effects of this compound on MCF-7 breast cancer cells.

- Findings : Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (IC50 = 15 µM).

-

Antimicrobial Efficacy Against E. coli :

- Study Design : The compound was tested against E. coli using disk diffusion methods.

- Findings : It exhibited a zone of inhibition of 18 mm at a concentration of 50 µg/mL, indicating strong antibacterial properties.

Comparative Analysis

In comparison to similar compounds such as N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, the presence of the oxo group in this compound enhances its biological activity. The following table summarizes key differences:

| Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | C20H29N3O3 | High (IC50 = 15 µM) | Strong (18 mm zone of inhibition) |

| N1-cyclohexyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | C20H28N3O3 | Moderate | Moderate |

Comparison with Similar Compounds

Key Observations:

N1 Substituent Impact :

- Cycloheptyl (Compound 62 ) increases molecular weight and lipophilicity compared to smaller cycloalkyl groups (e.g., cyclopentyl in Compound 60, MW 291.0 [M+H]+). This may enhance membrane permeability but reduce aqueous solubility.

- Aromatic or heterocyclic N1 groups (e.g., 2,4-dimethoxybenzyl in S336 ) are associated with flavor-enhancing properties, suggesting substituent-dependent functional specialization.

N2 Substituent Role: The 2-phenylmorpholino group in the target compound distinguishes it from analogs like Compound 62 (4-methoxyphenethyl) or S336 (pyridinylethyl). Morpholino derivatives are known for modulating pharmacokinetic properties, such as metabolic stability and target engagement . Substituted phenyl groups (e.g., 4-methoxyphenyl in GMC-5 ) correlate with antimicrobial activity, highlighting the versatility of oxalamide scaffolds.

Flavoring Agents: S336 and related compounds demonstrate the oxalamide scaffold’s utility in food science, with safety margins (e.g., NOEL = 100 mg/kg/day) established for structurally related analogs .

Research Findings and Metabolic Considerations

Metabolic Pathways

Oxalamides are generally metabolized via hydrolysis of the oxalyl backbone or oxidation of substituents. For example, the FAO/WHO report notes that oxalamides with pyridinyl or methoxybenzyl groups undergo hepatic cytochrome P450-mediated oxidation, yielding non-toxic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.